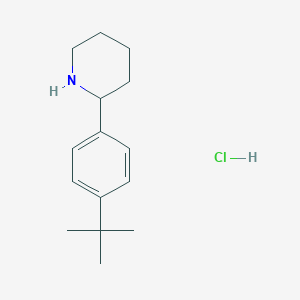

2-(4-Tert-butylphenyl)piperidine;hydrochloride

Description

2-(4-Tert-butylphenyl)piperidine hydrochloride is a piperidine derivative featuring a tert-butyl-substituted phenyl ring at the 2-position of the piperidine moiety. This compound is of interest in medicinal chemistry due to the tert-butyl group’s steric bulk and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h7-10,14,16H,4-6,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHFDALZDUHOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)piperidine;hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Tert-butylphenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .

Applications De Recherche Scientifique

2-(4-Tert-butylphenyl)piperidine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Tert-butylphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Key Structural Differences

Target Compound : 2-(4-Tert-butylphenyl)piperidine hydrochloride

- Analog 2: GZ-254B (2,6-bis(2-(4-fluorophenyl)ethyl)piperidine hydrochloride) () Substituent: Fluorophenyl groups linked via ethyl chains. Molecular Weight: ~450 g/mol.

Physicochemical Properties

Vesicular Monoamine Transporter (VMAT) Inhibition ()

Acetylcholinesterase (AChE) Inhibition ()

Antimicrobial Activity ()

- Piperidine derivatives with thiopyrimidinone moieties (e.g., compounds 5a–c) demonstrate antimicrobial effects. The tert-butyl group’s hydrophobicity could enhance penetration into bacterial membranes, though excessive bulk might hinder target access .

Activité Biologique

2-(4-Tert-butylphenyl)piperidine;hydrochloride is a piperidine derivative characterized by the molecular formula and a molecular weight of 253.81 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets by binding to their active sites, which can lead to significant alterations in biochemical pathways and physiological responses.

Key Molecular Targets

- Monoamine Oxidase B (MAO-B) : Research indicates that derivatives of this compound may inhibit MAO-B, which is significant for neuroprotection in Parkinson's disease models .

- CYP450 Enzymes : Inhibition studies show potential interactions with CYP3A4, raising concerns about drug-drug interactions due to time-dependent inhibition .

Antimicrobial Properties

Studies have demonstrated that compounds related to 2-(4-Tert-butylphenyl)piperidine exhibit varying degrees of antibacterial and antifungal activities. For instance, a series of piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

Neuroprotective Effects

The compound's potential in neuroprotection has been explored through in vivo tests, particularly in models of induced catalepsy. These studies suggest that it may provide therapeutic benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on piperidine derivatives indicated that modifications at specific positions can enhance biological activity. For example, substituting different functional groups on the piperidine ring significantly affected antimicrobial potency and selectivity .

Case Study 1: Neuroprotection in Parkinson's Disease

In a study investigating dual-target ligands for Parkinson's disease treatment, 2-(4-Tert-butylphenyl)piperidine derivatives were tested for their ability to inhibit MAO-B while providing neuroprotective effects against oxidative stress in neuronal cell lines. Results showed significant reductions in cell death compared to control groups, highlighting the therapeutic potential of these compounds .

Case Study 2: Antimicrobial Screening

A high-throughput screening of various piperidine derivatives, including 2-(4-Tert-butylphenyl)piperidine, revealed promising antibacterial activity against Mycobacterium tuberculosis. The most active compounds had MIC values as low as 6.3 µM, indicating strong potential for further development as anti-tuberculosis agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Tert-butylphenyl)piperidine;hydrochloride, and how can intermediates be optimized?

- Methodology : The synthesis typically involves hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ to form piperidine intermediates, followed by functionalization (e.g., ethoxylation or alkylation) . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C for hydrogenation), and solvent systems (e.g., dichloromethane for coupling reactions). Purification via recrystallization or chromatography (silica gel, gradient elution) is critical to isolate intermediates in >95% purity .

Q. How can researchers validate the structural identity of this compound?

- Analytical Approach : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substituents (e.g., tert-butyl protons at δ ~1.3 ppm; piperidine ring protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] for C₁₅H₂₄ClN) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact.

- Work under a fume hood due to potential irritancy (e.g., respiratory or dermal toxicity) .

- Store in airtight containers at 2–8°C, away from oxidizers .

- Dispose of waste via licensed hazardous waste services to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Experimental Design :

- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency (monitor via TLC/GC-MS) .

- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for coupling steps .

- Kinetic Studies : Use DOE (Design of Experiments) to model temperature/pH effects on reaction rate .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Data Analysis Framework :

- Reproducibility Checks : Replicate assays (e.g., acetylcholinesterase inhibition) under standardized conditions (pH 7.4, 37°C) .

- Structure-Activity Relationship (SAR) : Compare tert-butyl vs. other substituents (e.g., methoxy, chloro) to isolate functional group contributions .

- Meta-Analysis : Cross-reference PubChem, NIST, and peer-reviewed data to identify outliers or methodological biases .

Q. How can impurities in synthesized batches be identified and mitigated?

- Analytical Workflow :

- HPLC-PDA/MS : Detect trace impurities (e.g., unreacted starting materials, dehalogenated byproducts) .

- Column Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for purification .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolytically labile moieties (e.g., ester or amide groups) .

Q. What computational methods predict the physicochemical properties of this compound?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using tools like GROMACS .

- DFT Calculations : Optimize geometry (Gaussian 09) to estimate pKa (e.g., piperidine nitrogen ~10.5) and logP (~3.2) .

- Docking Studies : Predict binding affinities to targets (e.g., neurotransmitter receptors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.